molecular formula C15H12BrNO4 B4704419 4-bromo-2,6-dimethylphenyl 2-nitrobenzoate

4-bromo-2,6-dimethylphenyl 2-nitrobenzoate

Cat. No.: B4704419
M. Wt: 350.16 g/mol
InChI Key: GBVIUAOMTJVLOJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenyl 2-nitrobenzoate is an organic compound with the molecular formula C15H12BrNO4. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenyl 2-nitrobenzoate typically involves the esterification of 4-bromo-2,6-dimethylphenol with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenyl 2-nitrobenzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 4-bromo-2,6-dimethylphenyl 2-aminobenzoate.

    Ester Hydrolysis: Formation of 4-bromo-2,6-dimethylphenol and 2-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl 2-nitrobenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Material Science: Investigation of its properties for potential use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: Study of its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group undergoes a series of electron transfer steps to be converted into an amino group.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenol
  • 4-Bromo-2,6-dimethylphenylboronic acid
  • 4-Bromo-2,6-dimethylaniline

Uniqueness

4-Bromo-2,6-dimethylphenyl 2-nitrobenzoate is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct reactivity and potential applications. Its structural features allow for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-9-7-11(16)8-10(2)14(9)21-15(18)12-5-3-4-6-13(12)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVIUAOMTJVLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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